

An In-depth Technical Guide to the Spectral Properties of ICG-OSu

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Compound of Interest

Compound Name: ICG-OSu

Cat. No.: B2660905

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Indocyanine green (ICG) is a tricarbocyanine dye with significant applications in medical diagnostics, including cardiac output determination, hepatic function assessment, and ophthalmic angiography.^{[1][2]} Its N-hydroxysuccinimide ester derivative, **ICG-OSu**, is an amine-reactive form of the dye, widely utilized for creating bioconjugates with molecules such as antibodies and peptides for *in vivo* imaging and therapeutic applications.^{[1][3][4]} This guide provides a detailed overview of the spectral properties of **ICG-OSu** and its variants, experimental protocols for its use, and logical diagrams of key processes.

The spectral characteristics of ICG are highly dependent on its concentration and the solvent environment due to its tendency to form aggregates in aqueous solutions. This aggregation can alter the absorption spectrum and quench fluorescence. Binding to plasma proteins, such as albumin, mitigates this effect and enhances fluorescence.

Quantitative Spectral Data

The spectral properties of **ICG-OSu** and related derivatives are crucial for their application in fluorescence-based assays and imaging. The following tables summarize key quantitative data for these compounds, primarily when dissolved in dimethyl sulfoxide (DMSO), the recommended solvent for stock solutions.

Compound	Excitation Max (λ_{ex})	Emission Max (λ_{em})	Molar Extinction Coefficient (ϵ)	Solvent	Citations
ICG-OSu	~780 nm	~800 nm	Not Specified	DMSO	
ICG (Parent Compound)	789 nm	813 nm	230,000 $\text{cm}^{-1}\text{M}^{-1}$	ddH ₂ O or PBS	
ICG Xtra-OSu	790 nm	814 nm	230,000 $\text{cm}^{-1}\text{M}^{-1}$	DMSO	
ICG-PEG12-OSu	789 nm	813 nm	230,000 $\text{cm}^{-1}\text{M}^{-1}$	DMSO	
ICG-Sulfo-EG8-OSu	789 nm	813 nm	230,000 $\text{cm}^{-1}\text{M}^{-1}$	DMSO	
ICG-Sulfo-OSu	~785 nm	Not Specified	230,000 $\text{cm}^{-1}\text{M}^{-1}$	DMSO	

Correction Factors for Degree of Substitution (DOS) Calculation

When calculating the degree of labeling of proteins, it is necessary to account for the absorbance of the ICG dye at 280 nm.

Compound	A ₂₈₀ Correction Factor (CF ₂₈₀)	Citations
ICG Xtra-OSu	0.055	
ICG-PEG12-OSu	0.076	
ICG-Sulfo-EG8-OSu	0.076	
ICG-Sulfo-OSu	0.073	

Experimental Protocols

Accurate and reproducible results in bioconjugation depend on meticulous adherence to experimental protocols. The following sections detail the standard methodologies for working with **ICG-OSu**.

Preparation of ICG-OSu Stock Solution

This protocol outlines the preparation of the dye stock solution, which is the first step in the conjugation process.

Methodology:

- Allow the vial of **ICG-OSu** to warm to room temperature before opening to prevent moisture condensation.
- Add anhydrous dimethyl sulfoxide (DMSO) to the vial to create a 10-20 mM stock solution.
- Mix thoroughly by vortexing or pipetting until the dye is completely dissolved.
- This stock solution should be prepared fresh and used promptly, as extended storage can reduce the dye's reactivity. If short-term storage is necessary, it can be kept at $\leq -15^{\circ}\text{C}$ for up to two weeks, protected from light and moisture.

Protein Conjugation with ICG-OSu

This protocol describes the covalent labeling of proteins (e.g., antibodies) with **ICG-OSu**.

Methodology:

- Prepare Protein Solution:
 - Dissolve the target protein in a suitable buffer such as 1X phosphate-buffered saline (PBS), pH 7.2-7.4. The protein concentration should ideally be greater than 2 mg/mL.
 - Adjust the pH of the protein solution to 8.5 ± 0.5 by adding a reaction buffer (e.g., 1 M sodium carbonate or 1 M phosphate buffer, pH ~9.0). A common ratio is 1 part reaction buffer to 9 parts protein solution.
- Determine Optimal Dye/Protein Ratio (Optional but Recommended):

- To achieve effective labeling, an optimal degree of substitution (DOS) of 4-10 moles of ICG per mole of antibody is often recommended.
- Perform small-scale reactions with varying molar ratios of **ICG-OSu** to protein (e.g., 5:1, 10:1, 15:1, 20:1) to determine the ideal ratio for your specific protein and application. A 10:1 ratio is a common starting point.
- Conjugation Reaction:
 - Add the calculated amount of the **ICG-OSu** stock solution (from Protocol 1) to the pH-adjusted protein solution with gentle but effective mixing.
 - Ensure the final concentration of DMSO in the reaction mixture is less than 10% to avoid protein denaturation.
 - Incubate the reaction mixture at room temperature for 30-60 minutes with continuous, gentle shaking or rotation, protected from light.

Purification of the ICG-Protein Conjugate

This protocol details the separation of the labeled protein from unreacted, free **ICG-OSu**.

Methodology:

- Prepare a Desalting Column:
 - Use a size-exclusion chromatography column, such as Sephadex G-25 or an equivalent, to separate the larger protein conjugate from the smaller free dye molecules.
 - Equilibrate the column according to the manufacturer's instructions, typically with PBS at pH 7.2-7.4.
- Purification:
 - Load the entire reaction mixture from the conjugation step onto the top of the equilibrated column.
 - Allow the sample to enter the column bed, then begin elution with PBS (pH 7.2-7.4).

- Collect the fractions. The first colored fractions to elute will contain the high-molecular-weight ICG-protein conjugate. The later-eluting colored fractions will contain the free dye.
- Combine the fractions containing the desired conjugate.

Characterization: Determining the Degree of Substitution (DOS)

This protocol explains how to quantify the average number of dye molecules conjugated to each protein molecule.

Methodology:

- Measure Absorbance:
 - Dilute a sample of the purified conjugate in a suitable buffer (e.g., PBS) to a concentration where the absorbance values are within the linear range of the spectrophotometer (typically 0.1 to 0.9). The recommended concentration is between 1-10 μ M.
 - Measure the absorbance of the conjugate solution at 280 nm (A_{280}), corresponding to the protein's maximum absorbance, and at the absorbance maximum of the ICG dye (~785 nm for ICG dyes, A_{dye}).
- Calculate the Degree of Substitution (DOS):
 - The DOS is calculated using the Beer-Lambert law and the correction factor (CF_{280}) for the dye's absorbance at 280 nm.
 - Concentration of the Dye ([Dye]): $[\text{Dye}] = A_{\text{dye}} / (\epsilon_{\text{dye}} * \text{path length})$
 - Concentration of the Protein ([Protein]): $[\text{Protein}] = (A_{280} - (A_{\text{dye}} * CF_{280})) / (\epsilon_{\text{protein}} * \text{path length})$
 - Degree of Substitution (DOS): $\text{DOS} = [\text{Dye}] / [\text{Protein}]$

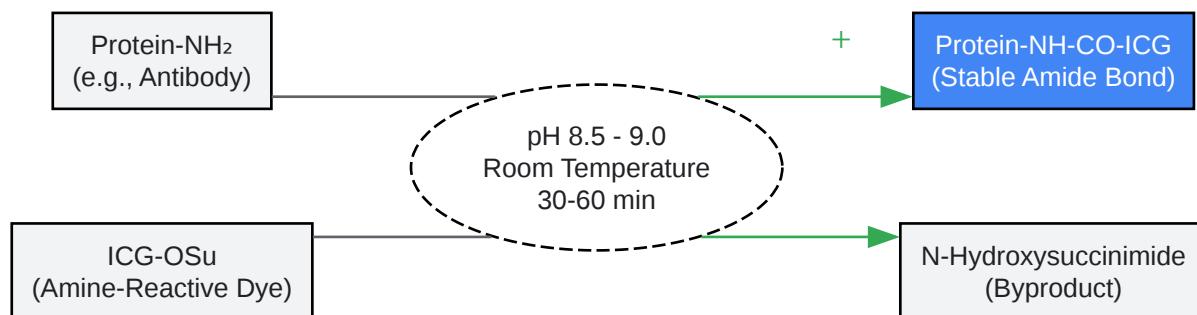
Where:

- A_{dye} : Absorbance of the conjugate at the λ_{max} of ICG (~785 nm).

- A_{280} : Absorbance of the conjugate at 280 nm.
- ϵ_{dye} : Molar extinction coefficient of the ICG derivative (e.g., 230,000 $\text{cm}^{-1}\text{M}^{-1}$).
- $\epsilon_{\text{protein}}$: Molar extinction coefficient of the protein at 280 nm (e.g., $\sim 210,000 \text{ cm}^{-1}\text{M}^{-1}$ for IgG).
- CF_{280} : Correction factor for the dye's absorbance at 280 nm (see table above).

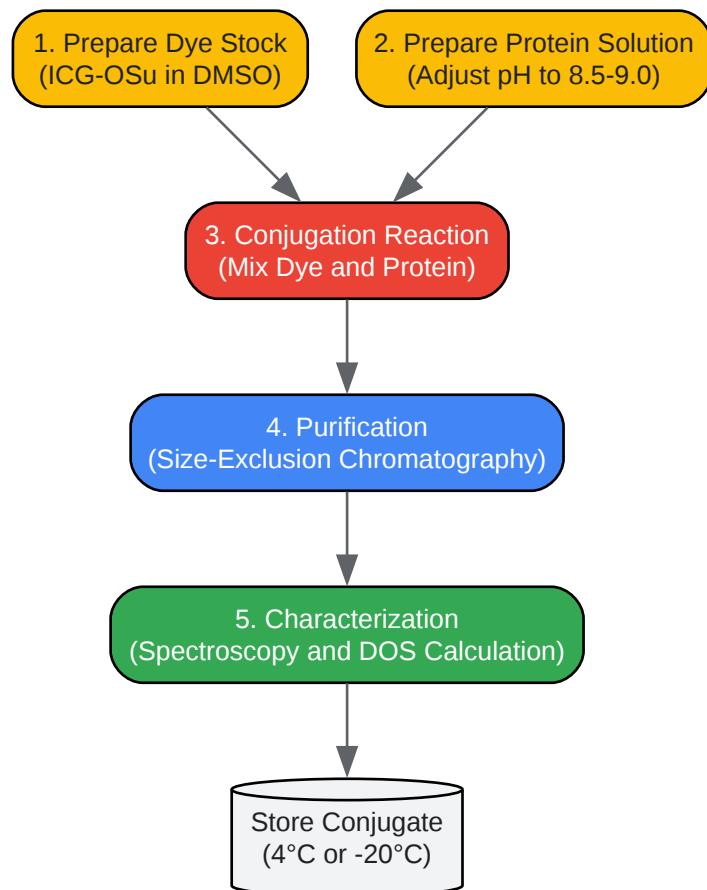
Visualizations

The following diagrams illustrate the key chemical and procedural workflows involved in using **ICG-OSu**.



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Caption: Covalent conjugation of **ICG-OSu** to a primary amine on a protein.



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